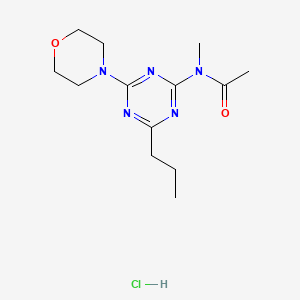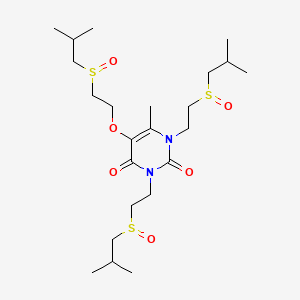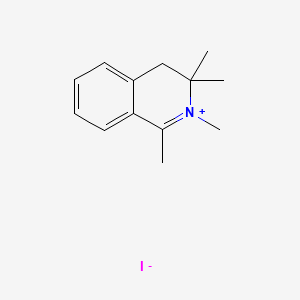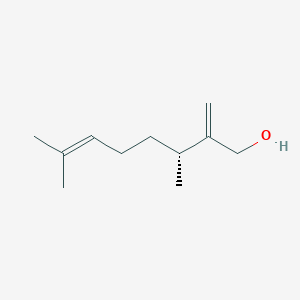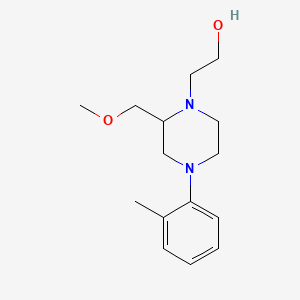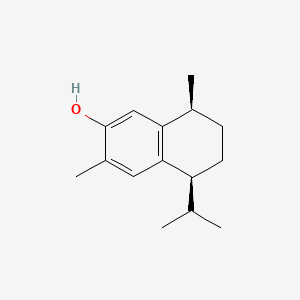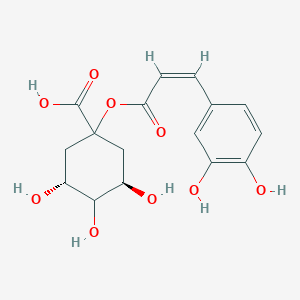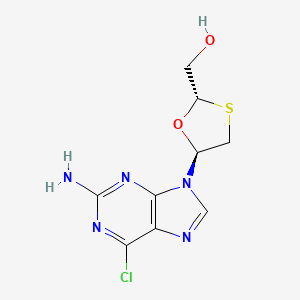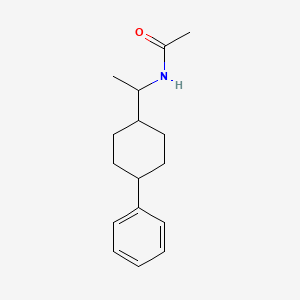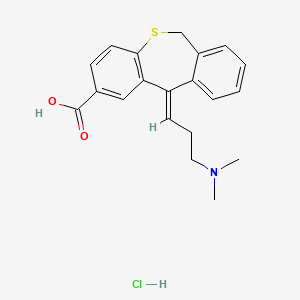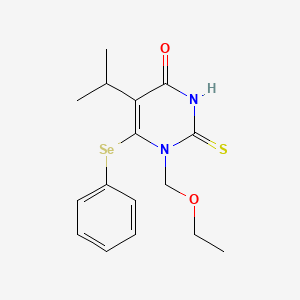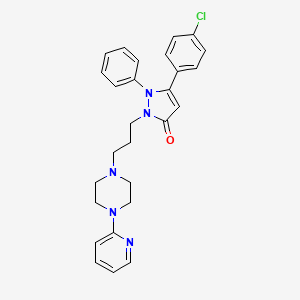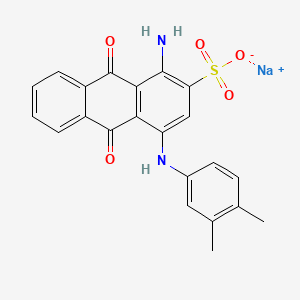
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired substituents.
Introduction of the benzenediol moiety: This step involves the coupling of the cyclohexyl ring with a benzenediol derivative under specific reaction conditions.
Final modifications: This step includes any necessary modifications to achieve the final structure of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its effects on specific disease pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol can be compared with other similar compounds, such as:
2-(3,3-Dimethylcyclohexyl)-1,3-benzenediol: This compound lacks the heptyl substituent, which may affect its chemical and biological properties.
5-(1,1-Dimethylheptyl)-1,3-benzenediol: This compound lacks the cyclohexyl substituent, which may also affect its properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
620964-96-7 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclohexyl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-6-7-8-9-13-23(4,5)18-14-19(24)21(20(25)15-18)17-11-10-12-22(2,3)16-17/h14-15,17,24-25H,6-13,16H2,1-5H3 |
InChI Key |
WBSPBIRKSHKQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2CCCC(C2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


